2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a dihydroisoquinoline moiety, a fluorinated aromatic ring, and an ester functional group, which could contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-fluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-13-6-7-15(10-17(13)20)19(23)24-12-18(22)21-9-8-14-4-2-3-5-16(14)11-21/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHGAIGUGZOYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the ester group: The esterification reaction can be performed using an acid chloride or anhydride with the corresponding alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The aromatic ring with the fluorine atom may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding or enzyme inhibition.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl benzoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-fluoro-4-methylbenzoic acid: Contains the fluorinated aromatic ring but lacks the dihydroisoquinoline and ester functionalities.
Uniqueness
The presence of both the dihydroisoquinoline moiety and the fluorinated aromatic ring in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate may confer unique properties, such as enhanced binding affinity to biological targets or improved stability.
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate is a derivative of dihydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . Its structure includes a dihydroisoquinoline moiety, which is often associated with various biological effects, including anticancer and neuroprotective activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of dihydroisoquinoline derivatives. For instance, compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Table 1: Anticancer Activity of Dihydroisoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cell cycle arrest |
| Compound C | A549 | 7.5 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
Dihydroisoquinoline derivatives are also studied for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. Research indicates that such compounds can modulate neurotransmitter levels and protect against neurodegeneration.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent study involving animal models of Alzheimer's disease, administration of a dihydroisoquinoline derivative resulted in improved cognitive function and reduced amyloid plaque formation. The compound was observed to enhance synaptic plasticity and reduce neuroinflammation.
The biological activity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 3-fluoro-4-methylbenzoate may involve several mechanisms:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production and may have implications for skin-related disorders.
- Antioxidant Activity : Many dihydroisoquinoline derivatives possess antioxidant properties that help mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those related to apoptosis and cell survival.
Research Findings
A comprehensive review of literature reveals that dihydroisoquinoline derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Studies indicate that these compounds can reduce inflammation markers in vitro and in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
